molecular formula C10H6Cl2O2S B444390 Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate CAS No. 444905-19-5

Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate

Cat. No. B444390
CAS RN: 444905-19-5
M. Wt: 261.12g/mol
InChI Key: SKWQDBQCLUXTKF-UHFFFAOYSA-N
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Description

“Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate” is a product used for proteomics research . It has a molecular formula of C10H6Cl2O2S and a molecular weight of 261.13 .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate”, has been a topic of interest in recent years . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

“Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate” has a molecular weight of 261.13 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the search results.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, where it may serve as a precursor or a reagent in the synthesis of peptides or proteins for study. Its role in proteomics can be pivotal in understanding protein interactions and functions, which is essential for drug discovery and biological research .

Anticancer Agent Development

Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate has potential applications in the design and synthesis of novel anticancer agents. It can be used to create benzo[b]thiophene-diaryl urea derivatives, which have shown promising antiproliferative activities against various cancer cell lines .

Photochromic Material Synthesis

The compound may be involved in the synthesis of photochromic materials, which change color upon exposure to light. These materials have applications in smart windows, optical data storage, and photo-switchable dyes .

Molecular Docking Studies

In silico molecular docking studies can utilize this compound to predict its binding affinities to various biological targets. This is crucial for rational drug design and understanding the interaction between drugs and their targets .

Organic Synthesis

As a building block in organic synthesis, Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate can be used to construct complex organic molecules. Its reactivity with different reagents can lead to a wide range of derivatives with potential pharmacological activities .

Chemical Database Inclusion

This compound is listed in chemical databases, indicating its importance and utility in scientific research. Researchers can access its physical and chemical properties for further application in various fields of chemistry .

Pharmacophore Modeling

It can act as a pharmacophore model in the development of new drugs. By studying its structure-activity relationship, researchers can design new compounds with enhanced efficacy and reduced side effects .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatography or spectrometry to identify and quantify similar compounds in various samples .

Future Directions

The future directions in the research of “Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate” and similar compounds could involve the development of more efficient synthesis methods, exploration of their biological activities, and their potential applications in various fields .

properties

IUPAC Name

methyl 3,4-dichloro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWQDBQCLUXTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-dichloro-1-benzothiophene-2-carboxylate

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